1-(2-氯-5-硝基苯基)丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

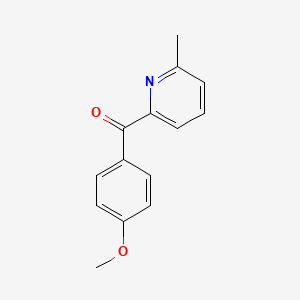

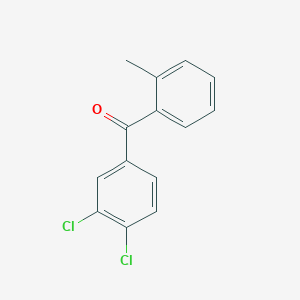

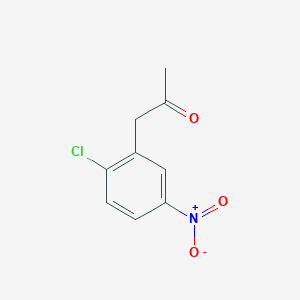

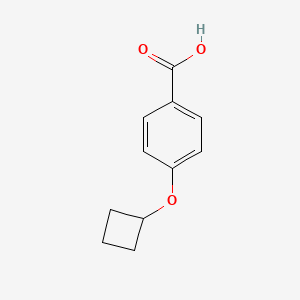

1-(2-Chloro-5-nitrophenyl)acetone , also known as 1CNP , is a chemical compound with the molecular formula C~9~H~8~ClNO~3~ . It is an efficient chemical method used in molecular biology for the production of recombinant viruses. Researchers utilize 1CNP to create recombinant viruses, which serve as valuable tools for studying gene expression, protein function, and other biological processes .

Synthesis Analysis

The synthesis of 1CNP involves the chlorination of acetophenone at the 2-position, followed by nitration at the 5-position. The resulting compound is 1-(2-chloro-5-nitrophenyl)acetone. The synthetic route typically involves standard organic chemistry techniques and reagents .

Molecular Structure Analysis

The molecular structure of 1CNP consists of a phenyl ring with a chlorine atom at the 2-position and a nitro group at the 5-position. The carbonyl group (C=O) represents the acetone moiety. The compound’s structure is crucial for its biological activity and interactions with other molecules .

Chemical Reactions Analysis

1CNP can participate in various chemical reactions, including nucleophilic substitutions, reduction reactions, and condensation reactions. Its reactivity depends on the functional groups present in the molecule. Researchers often modify 1CNP to tailor its properties for specific applications .

Physical And Chemical Properties Analysis

科学研究应用

- Field : Pharmaceutical Sciences

- Application Summary : Indole derivatives, which can be synthesized from compounds like 1-(2-Chloro-5-nitrophenyl)acetone, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Method of Application : The synthesis of indole derivatives often involves reactions with various bioactive aromatic compounds. The indole nucleus is then incorporated into synthetic drug molecules, which can bind with high affinity to multiple receptors .

- Results : The diverse biological activities of indole derivatives have led to their exploration for new therapeutic possibilities .

- Field : Organic Chemistry

- Application Summary : A series of 1-(2-chloro-5-nitrophenyl)-3-phenyl-2-propenones were synthesized from 2-chloro-5-nitroacetophenone with various substituted benzaldehydes .

- Method of Application : The synthesis involved a crossed-Aldol condensation reaction between 2-chloro-5-nitroacetophenone and various substituted benzaldehydes .

- Results : The synthesized compounds were characterized by their physical constants and spectral data. They were also evaluated for their antimicrobial activities using the Kirby-Baur disc diffusion method .

Synthesis of Indole Derivatives

Synthesis of 1-(2-chloro-5-nitrophenyl)-3-phenyl-2-propenones

安全和危害

1CNP is cytotoxic at high concentrations, so proper handling precautions are essential. Researchers should follow safety guidelines and wear appropriate protective equipment when working with this compound. Additionally, its use in milking cows may affect milk quality due to its impact on hCG expression .

未来方向

Future research could explore 1CNP’s applications beyond recombinant virus production. Investigating its effects on other biological processes, optimizing its pharmacokinetics, and exploring potential therapeutic uses are promising areas for further study .

: Biosynth: FC66913 - 1-(2-Chloro-5-nitrophenyl)acetone : PubChem: 2’-Chloro-5’-nitroacetophenone : Chemsrc: 1-(2-Chloro-5-nitrophenyl)ethanone : PubChem: 1-(2-Chloro-5-nitrophenyl)acetone

属性

IUPAC Name |

1-(2-chloro-5-nitrophenyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-6(12)4-7-5-8(11(13)14)2-3-9(7)10/h2-3,5H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDVRMUSPZTKEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-5-nitrophenyl)acetone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)

![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)

![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)